
9-(4-Bromophenyl)-3,6-DI-tert-butyl-9H-carbazole
Overview
Description
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is a carbazole derivative featuring a bromophenyl group at the N-9 position and bulky tert-butyl substituents at the 3- and 6-positions of the carbazole core. This compound is synthesized via a C–N coupling reaction between 4-bromophenylboronic acid and 3,6-di-tert-butylcarbazole under catalytic conditions . Its crystal structure (determined by X-ray diffraction) reveals two molecules per asymmetric unit with identical conformations (r.m.s. deviation = 0.2092 Å) and bond parameters within standard ranges . The tert-butyl groups enhance solubility in organic solvents and thermal stability, while the bromophenyl moiety introduces electron-withdrawing characteristics, making it a critical intermediate for organic semiconductors, conjugated polymers, and thermally activated delayed fluorescence (TADF) emitters in OLEDs .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The predominant method for preparing 9-(4-Bromophenyl)-3,6-Di-tert-butyl-9H-carbazole involves a palladium-catalyzed cross-coupling reaction between 3,6-di-tert-butyl-9H-carbazole and 4-bromobenzaldehyde or related aryl bromides. This approach utilizes the carbazole nitrogen at the 9-position as a nucleophilic site to form a new C–N or C–C bond, depending on the coupling type, typically under Buchwald–Hartwig amination or Suzuki coupling conditions.
- Starting materials: 3,6-Di-tert-butyl-9H-carbazole and 4-bromobenzaldehyde (or 4-bromophenyl derivatives).
- Catalyst: Palladium complexes (e.g., Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands).
- Solvent: Polar aprotic solvents such as dimethylpropyleneurea (DMPU) or dimethylformamide (DMF).
- Base: Sodium hydride (NaH) or other strong bases to deprotonate the carbazole nitrogen.
- Temperature: Typically moderate to elevated temperatures (80–120 °C) to promote coupling.
This method yields the target compound with moderate efficiency, with reported yields around 58.21% under optimized conditions.
Reaction Types Involved
- Cross-Coupling (C–C or C–N bond formation): The key step involves palladium-catalyzed coupling, enabling the attachment of the bromophenyl group to the carbazole core.
- Substitution Reactions: The bromophenyl moiety can undergo further nucleophilic substitution to introduce various functional groups, enhancing molecular diversity.
- Oxidation/Reduction Reactions: Although less common in the initial preparation, these can be applied to modify the compound post-synthesis to tune electronic properties.
Detailed Synthetic Procedure Example
Step | Description | Reagents/Conditions | Notes |
---|---|---|---|
1 | Preparation of 3,6-di-tert-butyl-9H-carbazole | Commercial or synthesized via tert-butylation of carbazole | Precursor for coupling |
2 | Palladium-catalyzed coupling with 4-bromobenzaldehyde | Pd catalyst, NaH base, DMPU solvent, 80–120 °C, inert atmosphere | Formation of this compound |
3 | Purification | Recrystallization or chromatography | Ensures high purity |
Data Tables on Synthesis Conditions and Yields
Starting Material(s) | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|
3,6-Di-tert-butyl-9H-carbazole + 4-Bromobenzaldehyde | Pd-catalyzed coupling in DMPU, NaH base, 80–120 °C | 58.21% |
Research Findings and Notes on Preparation
- Catalyst Efficiency: The choice of palladium catalyst and ligands significantly affects the yield and selectivity. Electron-rich phosphine ligands improve coupling efficiency.
- Solvent Effects: Polar aprotic solvents such as DMPU or DMF facilitate the solubility of reactants and bases, enhancing reaction rates.
- Base Selection: Strong bases like sodium hydride are crucial for deprotonating the carbazole nitrogen, enabling nucleophilic attack.
- Temperature Control: Elevated temperatures accelerate the reaction but must be optimized to prevent side reactions.
- Purification Techniques: Due to the compound's complexity, purification via recrystallization or column chromatography is essential to obtain analytically pure material.
Comparison with Related Compounds Preparation
Compound | Key Difference in Preparation | Yield Range | Remarks |
---|---|---|---|
This compound | Pd-catalyzed cross-coupling of carbazole and 4-bromobenzaldehyde | ~58% | Standard method for this compound |
1-Bromo-3,6-di-tert-butyl-9H-carbazole | Direct bromination of 3,6-di-tert-butylcarbazole using bromine and catalyst | Variable, depends on bromination control | Bromination requires careful control to avoid polybromination |
9-(4-Methoxyphenyl)-3,6-Di-tert-butyl-9H-carbazole | Similar Pd-catalyzed coupling with 4-methoxyphenyl derivatives | Comparable | Different electronic properties due to methoxy group |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as an important intermediate for synthesizing more complex organic molecules. Its structure allows for various chemical reactions, including cross-coupling reactions that facilitate the creation of larger molecular frameworks. The bromophenyl group enhances its versatility as a building block in organic synthesis .
Table 1: Synthesis Conditions and Yields
Starting Material | Reaction Conditions | Yield (%) |
---|---|---|
3,6-Di-tert-butyl-9H-carbazole + 4-Bromobenzaldehyde | Pd-catalyzed coupling in DMPU | 58.21 |
Photophysical Properties
Organic Light-Emitting Diodes (OLEDs)
The compound exhibits thermally activated delayed fluorescence (TADF), making it suitable for use in OLEDs. The TADF properties are influenced by the molecular structure and the solvent used, which can affect the emission wavelength and efficiency .
Table 2: Photophysical Properties
Property | Value |
---|---|
Emission Wavelength | Variable depending on solvent |
TADF Efficiency | High (specific values vary) |
PL Intensity Ratio (deoxygenated vs air-equilibrated) | Toluene: 4.86, Chloroform: 7.24, THF: 1.41 |
Anticancer Potential
Research indicates that derivatives of this compound have significant anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines such as A-431 and HT29, with IC50 values demonstrating substantial cytotoxic effects . The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Case Study: Anticancer Activity
In a study involving the A-431 cell line, treatment with this compound resulted in a notable decrease in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.
Material Science Applications
Organic Semiconductors
The compound is utilized in the development of organic semiconductors and conjugated polymers due to its favorable electronic properties. Its ability to act as an electron transport material enhances the performance of devices such as OLEDs and organic photovoltaic cells .
Mechanism of Action
The mechanism by which 9-(4-Bromophenyl)-3,6-Di-tert-butyl-9H-carbazole exerts its effects depends on its specific application. In OLEDs, for example, the compound acts as an electron transport material, facilitating the movement of electrons within the device. The molecular targets and pathways involved include the interaction with other organic materials in the device, leading to efficient light emission.
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Structural and Functional Group Variations
Table 1: Key Structural and Electronic Comparisons
Electronic and Photophysical Properties
- Electron-Withdrawing Effects : The bromophenyl group in the target compound lowers the HOMO level (−5.8 eV estimated) compared to alkyl-substituted derivatives (e.g., 9-(4-bromobutyl)-9H-carbazole, HOMO ≈ −5.3 eV), enhancing electron transport in semiconductors .
- Steric Effects: Tert-butyl groups in the target compound reduce aggregation-caused quenching (ACQ), achieving solid-state photoluminescence quantum yields (PLQY) up to 53% in related tert-butyl-substituted carbazoles . In contrast, non-bulky derivatives like 3-bromo-9-(4-chlorophenyl)-9H-carbazole exhibit PLQY < 20% due to dense packing .
- Thermal Stability : The tert-butyl substituents elevate the glass transition temperature (Tg) of the target compound (>150°C) compared to alkyl-chain derivatives (e.g., 9-(4-bromobutyl)-9H-carbazole, Tg ≈ 80°C) .
Application-Specific Performance
Table 2: Device Performance in OLEDs
Biological Activity
9-(4-Bromophenyl)-3,6-DI-tert-butyl-9H-carbazole is a compound of significant interest due to its potential biological activities, particularly in the fields of photonics and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, photophysical properties, and potential applications in drug development and materials science.
Synthesis and Characterization
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. The compound can be synthesized from 3,6-di-tert-butyl-9H-carbazole and 4-bromobenzaldehyde under specific reaction conditions. The yield of the synthesis process has been reported to be around 58.21%, with detailed characterization through NMR spectroscopy confirming the structure ( ).
Table 1: Synthesis Conditions and Yields
Starting Material | Reaction Conditions | Yield |
---|---|---|
3,6-Di-tert-butyl-9H-carbazole + 4-Bromobenzaldehyde | Pd-catalyzed coupling in DMPU | 58.21% |
Photophysical Properties
The compound exhibits interesting photophysical properties, particularly related to thermally activated delayed fluorescence (TADF). This characteristic makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications. Studies have shown that the TADF properties are influenced by the molecular structure and the medium in which they are dissolved ( ).
Table 2: Photophysical Properties
Property | Value |
---|---|
Emission Wavelength | Variable depending on solvent |
TADF Efficiency | High (specific values vary) |
PL Intensity Ratio (deoxygenated vs air-equilibrated) | Toluene: 4.86, Chloroform: 7.24, THF: 1.41 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of carbazole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, it has been tested against A-431 and HT29 cell lines with IC50 values indicating significant cytotoxic activity ( ).
The mechanism underlying the anticancer activity is believed to involve apoptosis induction and disruption of cell cycle progression. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival, such as Bcl-2 ( ).
Case Studies
- Case Study A : A study investigated the effects of various carbazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cell lines, showcasing their potential as therapeutic agents ( ).
- Case Study B : Another research effort focused on the structure-activity relationship (SAR) of carbazole derivatives. It was found that substituents on the phenyl ring significantly influenced biological activity, with electron-donating groups enhancing cytotoxic effects ( ).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via C–N coupling reactions or Friedel-Crafts alkylation . For example, a C–N coupling reaction between carbazole derivatives and brominated aryl groups (e.g., 4-bromophenylboronic acid) can introduce the bromophenyl moiety. Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane or chloroform achieves tert-butyl substitution at the 3 and 6 positions. Reaction time, temperature, and stoichiometric ratios of reagents critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is often required .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR (¹H/¹³C) : Identifies substitution patterns (e.g., tert-butyl protons at δ ~1.4 ppm) and confirms bromophenyl integration .
- X-ray diffraction (XRD) : Resolves molecular geometry, such as planarity of the carbazole core and dihedral angles between substituents (e.g., ~91° between carbazole and aryl rings in related structures) .
- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF) .
Q. How do tert-butyl groups at the 3 and 6 positions influence the compound’s physical properties?
The bulky tert-butyl groups enhance thermal stability (decomposition temperatures >300°C) and reduce molecular aggregation in solid-state applications. They also increase solubility in non-polar solvents (e.g., toluene, chloroform), facilitating solution-based processing for optoelectronic devices .
Advanced Research Questions
Q. What strategies optimize photoluminescence quantum yield (PLQY) in non-doped OLED layers using this compound?
Substitution at the 3 and 6 positions with tert-butyl groups reduces intermolecular quenching, improving PLQY. For example, tert-butyl-substituted carbazole derivatives exhibit PLQYs up to 53% in solid films, compared to <20% in solution. Co-deposition with electron-transport materials (e.g., 1,3,5-triazine derivatives) can further enhance exciton confinement and efficiency .
Q. How do contradictory reports on charge-carrier mobility in carbazole derivatives arise, and how can they be resolved?
Discrepancies often stem from substituent positional isomerism or varying thin-film processing conditions. For instance, tert-butyl groups at 3/6 positions vs. 2/7 positions alter molecular packing. Time-of-flight (TOF) measurements under controlled electric fields (>3×10⁵ V/cm) and temperature-dependent conductivity studies can isolate intrinsic mobility from extrinsic factors like grain boundaries .
Q. What role does bromine play in facilitating cross-coupling reactions for further functionalization?
The bromine atom at the para position of the phenyl group serves as a reactive site for Suzuki-Miyaura or Ullmann couplings , enabling introduction of aryl, heteroaryl, or boronate groups. For example, coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields intermediates for polymeric or dendritic architectures .
Q. How can computational modeling predict the compound’s performance in exciton harvesting or charge transport?
Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO levels), ionization potentials (~5.75–5.89 eV), and electron-hole reorganization energies. Molecular dynamics (MD) simulations predict packing motifs and π-π stacking distances, correlating with experimental hole mobilities (~10⁻⁴ cm²/V·s) .
Q. Data Contradiction Analysis
Q. Why do reported thermal stabilities vary for structurally similar carbazole derivatives?
Divergences arise from differences in substituent steric effects and measurement techniques. Thermogravimetric analysis (TGA) under nitrogen vs. air atmospheres can alter decomposition profiles. For example, tert-butyl groups delay degradation by hindering oxidative pathways, but impurities (e.g., residual catalysts) may lower observed stability .
Q. How do solvent polarity and crystallization methods impact optical properties?
Polar solvents (e.g., acetonitrile) induce solvatochromic shifts in absorption/emission spectra, while non-polar solvents stabilize localized excited states. Slow evaporation crystallization produces larger, more ordered crystals with sharper emission peaks compared to rapid precipitation .
Q. Methodological Best Practices
- Synthetic reproducibility : Use anhydrous solvents and rigorously exclude oxygen to prevent side reactions (e.g., bromine displacement by moisture) .
- Device integration : For OLEDs, employ thermal evaporation at <10⁻⁶ Torr to ensure uniform thin films. Optimize layer thickness (e.g., 30–50 nm) to balance charge injection and light outcoupling .
Properties
IUPAC Name |
9-(4-bromophenyl)-3,6-ditert-butylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrN/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHSPJHDQUQBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727295 | |
Record name | 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601454-33-5 | |
Record name | 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9-(4-Bromophenyl))-3,6-di-tert-butyyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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